molecular formula C11H18N6O2 B2927558 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine CAS No. 1286718-91-9

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2927558
CAS No.: 1286718-91-9
M. Wt: 266.305
InChI Key: STXSWNHTYWYHOJ-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a diazepane ring, a nitropyrimidine moiety, and an amine group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the diazepane ring followed by the introduction of the nitropyrimidine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Ethyl-1,4-diazepan-1-yl)-5-aminopyrimidin-4-amine.

Scientific Research Applications

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it may affect RNA splicing machinery and chromatin modulating factors, thereby altering gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethyl-1,4-diazepan-1-yl)carbonyl]aniline
  • 2-(4-Ethyl-1,4-diazepan-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine stands out due to its unique combination of a diazepane ring and a nitropyrimidine moiety

Properties

IUPAC Name

2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-2-15-4-3-5-16(7-6-15)11-13-8-9(17(18)19)10(12)14-11/h8H,2-7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXSWNHTYWYHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN(CC1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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